

Protocol for the Application of Furfuryl Tetrahydropyranyladenine in Plant Tissue Culture

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Compound of Interest

Compound Name: Furfuryl tetrahydropyranyladenine

Cat. No.: B184445

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These application notes provide a comprehensive guide for the utilization of **Furfuryl tetrahydropyranyladenine**, a synthetic cytokinin, in plant tissue culture. This document outlines detailed protocols for its use in promoting cell division, shoot proliferation, and overall plant development in vitro.

Introduction to Furfuryl Tetrahydropyranyladenine

Furfuryl tetrahydropyranyladenine, also known by synonyms such as N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) or as a type of PBA (6-furfurylamino-9-(tetrahydropyran-2-yl)-9H-purine), is a synthetic cytokinin. Cytokinins are a class of plant growth regulators that play a crucial role in cell division and differentiation.^[1] In plant tissue culture, they are essential for inducing shoot formation, promoting axillary bud growth, and mediating various developmental processes.^[2] **Furfuryl tetrahydropyranyladenine** acts as a potent cytokinin, influencing the growth and development of plant tissues in vitro.

Data Summary: Comparative Efficacy

The efficacy of **Furfuryl tetrahydropyranyladenine** (BPA) has been evaluated in comparison to other commonly used cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. The following tables summarize quantitative data from studies on different plant species.

Table 1: Comparison of BPA and BAP on Shoot Proliferation in *Salvia bulleyana*

| Cytokinin (Concentration) | Proliferation Ratio (Shoots/Explant) | Biomass Accumulation (g Fresh Weight) |
|---------------------------|--------------------------------------|---------------------------------------|
| BPA (1 mg/L) | 6.3 | ~0.8 |
| BPA (2 mg/L) | 6.3 | ~0.7 |
| BAP (1 mg/L) | 6.3 | ~1.0 |
| BAP (2 mg/L) | 6.3 | ~0.9 |
| Control (IAA only) | ~1.0 | ~0.4 |

Data synthesized from a study on *Salvia bulleyana*.[\[3\]](#)

Table 2: Effect of BPA in Combination with IBA on in vitro Culture of *Bauhinia variegata*

| BPA Concentration (μM) | IBA Concentration (μM) | Number of Nodes | Shoot Elongation (mm) |
|------------------------|------------------------|-----------------|-----------------------|
| 0.5 | 0.0 | 6.50 | 57.25 |
| 0.5 | 0.1 | 7.25 | 60.50 |
| 1.0 | 0.5 | 8.50 | 65.75 |
| 2.0 | 1.0 | 7.75 | 58.25 |
| 5.0 | 2.0 | 6.25 | 45.50 |

Data from a study on *Bauhinia variegata*.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

This section provides detailed methodologies for the preparation and use of **Furfuryl tetrahydropyranyladenine** in plant tissue culture.

Preparation of Stock Solution

A stock solution of **Furfuryl tetrahydropyranyladenine** (BPA) is prepared to facilitate its addition to culture media in precise concentrations.

Materials:

- N-Benzyl-9-(2-tetrahydropyranyl)adenine (BPA) powder
- Ethanol (EtOH)
- Sterile distilled water
- Sterile volumetric flask (e.g., 100 mL)
- Magnetic stirrer and stir bar
- Sterile filter (0.22 µm) and syringe

Procedure:

- Weigh 100 mg of BPA powder.
- Transfer the powder to a 100 mL volumetric flask.
- Add a small volume of ethanol (e.g., 2-5 mL) to dissolve the powder completely.
- Once dissolved, bring the volume up to 100 mL with sterile distilled water.
- Stir the solution continuously while adding water to ensure the BPA remains dissolved.
- For sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
- Store the stock solution at -20°C for long-term use.

General Protocol for Shoot Induction and Proliferation

This protocol provides a general framework for using **Furfuryl tetrahydropyranyladenine** to induce and multiply shoots from explants. The optimal concentration of BPA and its combination with auxins may vary depending on the plant species.

Materials:

- Sterile explants (e.g., nodal segments, leaf discs)
- Murashige and Skoog (MS) basal medium or other suitable basal medium
- **Furfuryl tetrahydropyranyladenine (BPA)** stock solution
- Auxin stock solution (e.g., Indole-3-butyric acid - IBA)
- Sucrose
- Gelling agent (e.g., agar)
- Sterile culture vessels (e.g., Petri dishes, test tubes, or jars)
- Laminar flow hood
- Autoclave
- pH meter

Procedure:

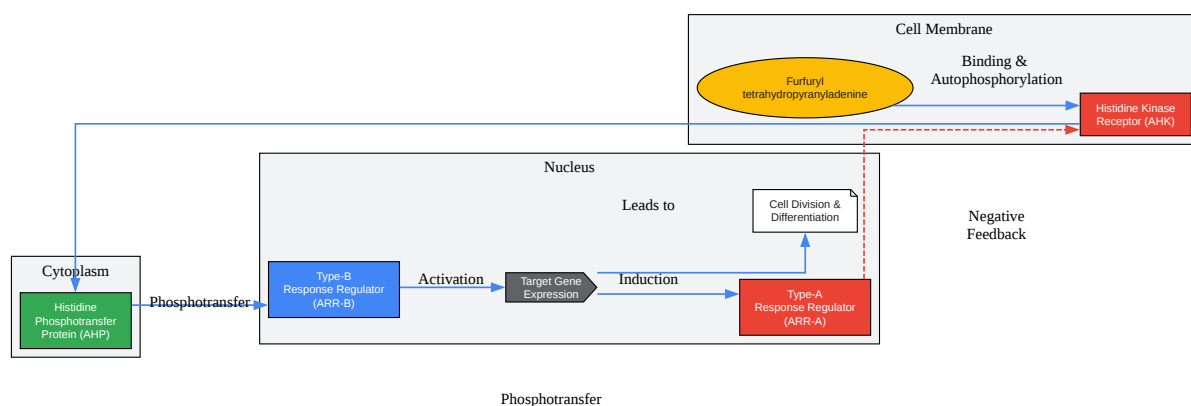
- Media Preparation:
 - Prepare the desired volume of MS basal medium according to the manufacturer's instructions.
 - Add sucrose (typically 30 g/L).
 - Add the required volume of BPA stock solution to achieve the desired final concentration (working concentrations typically range from 0.1 to 5.0 mg/L).^[7]
 - If required, add an appropriate auxin like IBA to the medium. The ratio of cytokinin to auxin is critical for morphogenesis.^[8]
 - Adjust the pH of the medium to 5.8.

- Add the gelling agent (e.g., agar at 8 g/L).
- Heat the medium to dissolve the agar completely.
- Dispense the medium into culture vessels.
- Autoclave the medium at 121°C for 20 minutes.
- Explant Inoculation:
 - Under aseptic conditions in a laminar flow hood, place the sterilized explants onto the surface of the solidified culture medium.
- Incubation:
 - Seal the culture vessels and incubate them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
- Subculture:
 - After a defined period (typically 3-4 weeks), transfer the proliferating shoots to fresh medium for further multiplication.

Signaling Pathway and Experimental Workflow

Cytokinin Signaling Pathway

Cytokinins, including synthetic ones like **Furfuryl tetrahydropyranyladenine**, initiate a signaling cascade that leads to various cellular responses, including cell division and differentiation.[8] The signal is perceived by histidine kinase receptors and transmitted through a phosphorelay system to response regulators in the nucleus, which then modulate the expression of target genes.[9][10]

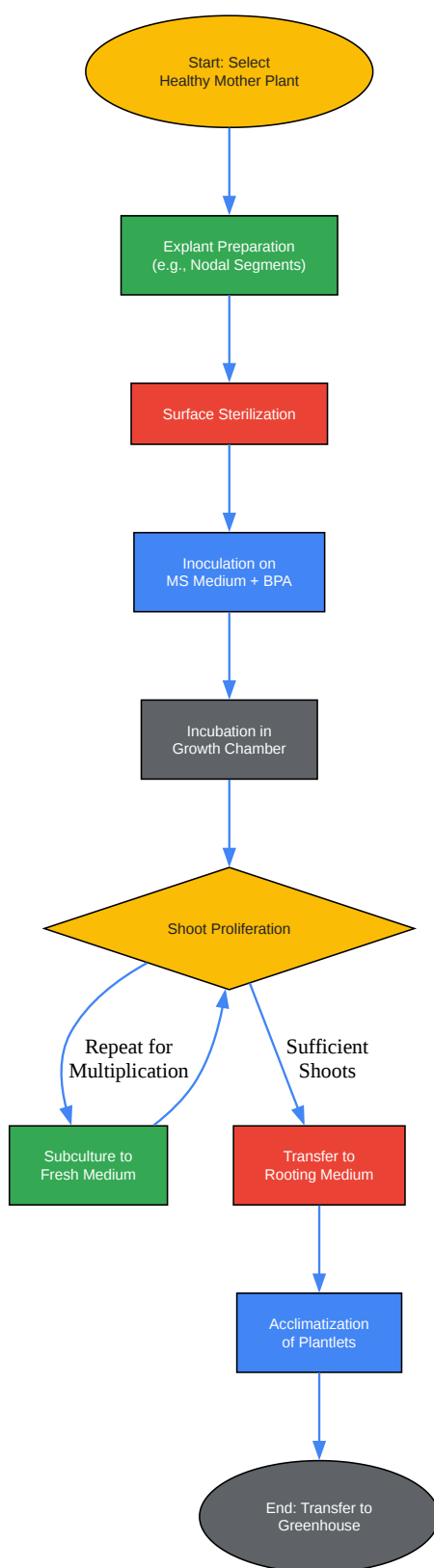


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Caption: Cytokinin signaling pathway in plant cells.

Experimental Workflow for Tissue Culture

The following diagram illustrates the typical workflow for a plant tissue culture experiment using **Furfuryl tetrahydropyranyladenine** for shoot proliferation.



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Caption: General workflow for plant micropropagation.

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